Methyl 2-(4-(pyridin-4-yl)phenyl) acetate
Description
Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is an aromatic ester featuring a pyridine ring at the para-position of a phenyl group, linked to a methyl acetate moiety. For instance, details the synthesis of 2-(4-(pyridin-4-yl)phenyl)acetonitrile via alkylation of 4-phenylpyridine with methyl 2-(bromomethyl)acrylate, followed by purification .
Properties
IUPAC Name |
methyl 2-(4-pyridin-4-ylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQAZKITINAZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227497 | |
| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-47-6 | |
| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic Systems
A representative protocol involves reacting 4-pyridinylboronic acid with methyl 2-(4-bromophenyl)acetate in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. The reaction proceeds in a mixed solvent system of dioxane and water (5:1 v/v) under microwave irradiation at 120°C for 30 minutes. Potassium phosphate (K₃PO₄) serves as the base, facilitating transmetallation and reductive elimination. Post-reaction workup includes extraction with dichloromethane, drying over magnesium sulfate, and purification via silica gel chromatography.
Table 1: Suzuki-Miyaura Cross-Coupling Parameters
| Starting Material | Catalyst | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | 120°C | 30 min | 68–74% |
| Methyl 2-(4-bromophenyl)acetate | Pd(PPh₃)₄ | Toluene/EtOH | 90°C | 12 h | 62% |
The choice of catalyst significantly impacts efficiency. While Pd(dppf)Cl₂ achieves higher yields under microwave conditions, Pd(PPh₃)₄ in toluene/ethanol at 90°C offers a cost-effective alternative.
Challenges and Optimization
Key challenges include steric hindrance from the pyridinyl group and competing homocoupling of boronic acids. Increasing the ligand-to-palladium ratio (e.g., using XantPhos) improves selectivity for the cross-coupled product. Additionally, degassing solvents with nitrogen minimizes oxidative side reactions.
Esterification of Carboxylic Acid Precursors
Esterification of 2-(4-(pyridin-4-yl)phenyl)acetic acid is a straightforward route to the target compound. This two-step process involves synthesizing the carboxylic acid intermediate followed by methyl ester formation.
Carboxylic Acid Synthesis
The biphenyl acetic acid precursor is synthesized via Ullmann coupling between 4-iodophenylacetic acid and pyridin-4-ylzinc bromide using a copper(I) iodide catalyst. Alternatively, Friedel-Crafts acylation of biphenyl derivatives with chloroacetyl chloride yields the acid after hydrolysis.
Methyl Ester Formation
Esterification employs methanol under acidic or basic conditions:
-
Acid-Catalyzed Method : Refluxing the carboxylic acid with excess methanol and sulfuric acid (H₂SO₄) at 70°C for 6 hours achieves 85% conversion.
-
Mitsunobu Reaction : Using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (TsOH) in dichloromethane at room temperature provides milder conditions.
Table 2: Esterification Conditions and Outcomes
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid-Catalyzed | MeOH, H₂SO₄ | 70°C | 6 h | 85% |
| Mitsunobu | Trimethyl orthoformate | RT | 12 h | 78% |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent describes a one-pot method combining Suzuki coupling and esterification. Methyl 2-(4-bromophenyl)acetate undergoes coupling with pyridin-4-ylboronic acid using Pd(OAc)₂ and SPhos ligand, followed by in situ esterification with methyl iodide. This approach reduces purification steps and achieves a 70% overall yield.
Enzymatic Esterification
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for enantioselective esterification. While yields are moderate (55–60%), this method avoids harsh acids and bases, preserving acid-sensitive functional groups.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Key Methods
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s biphenyl architecture is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a boronic acid and a halide. This method efficiently forms the C–C bond between the pyridine and phenyl rings.
Example Reaction:
Methyl 2-(4-bromophenyl)acetate reacts with pyridin-4-ylboronic acid under catalytic conditions:
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Dioxane/water (5:1 v/v)
-
Conditions: Microwave irradiation at 120°C for 30 minutes under nitrogen .
Outcome:
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further functionalization in drug intermediates.
Reaction Conditions:
-
Reagents: Aqueous NaOH or LiOH
-
Solvent: THF/MeOH/H₂O (3:1:1)
-
Temperature: 60–80°C.
Product: 2-(4-(Pyridin-4-yl)phenyl)acetic acid
-
Yield: 85–90%.
Table 1: Hydrolysis Conditions and Outcomes
| Base | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH (2M) | THF/MeOH/H₂O | 60 | 87 |
| LiOH (1M) | MeOH/H₂O (4:1) | 80 | 92 |
Nucleophilic Substitution at the Ester Group
The acetate group participates in nucleophilic acyl substitution, enabling conversion to amides or other esters.
Example Reaction with Amines:
Methyl 2-(4-(pyridin-4-yl)phenyl)acetate reacts with primary amines (e.g., benzylamine):
-
Conditions: DMF, 100°C, 12 hours.
-
Product: N-Benzyl-2-(4-(pyridin-4-yl)phenyl)acetamide
-
Yield: 78%.
Pyridine Ring Functionalization
The pyridine moiety undergoes electrophilic substitution or coordination reactions due to its lone pair on nitrogen.
a. N-Oxidation *
-
Reagent: m-Chloroperbenzoic acid (mCPBA)
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Solvent: Dichloromethane (DCM), 0°C to RT.
-
Product: Pyridine N-oxide derivative
-
Yield: 65%.
b. Coordination with Metal Ions
The pyridinyl nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating catalytic cycles or forming complexes for material science applications.
Catalytic Hydrogenation
Selective hydrogenation of the pyridine ring to piperidine is achievable under high-pressure H₂:
-
Catalyst: Pd/C (10 wt%)
-
Solvent: Ethanol
-
Conditions: 50 psi H₂, 80°C, 24 hours.
-
Product: 2-(4-(Piperidin-4-yl)phenyl)acetate
-
Yield: 70%.
Aza-Addition Reactions
The pyridine nitrogen participates in aza-Michael additions or cyclizations. For example, in the presence of ammonium acetate, intermediates from aldol condensations undergo intramolecular aza-additions to form fused heterocycles .
Key Observations:
-
Reagent: Ammonium acetate (3–5 equiv)
-
Solvent: PEG-400
Stability Under Acidic/Basic Conditions
-
Acidic Conditions (pH < 3): Ester hydrolysis accelerates, forming carboxylic acid.
-
Basic Conditions (pH > 10): Pyridine ring remains stable, but ester saponification dominates.
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing complex heterocycles or bioactive molecules. Experimental protocols emphasize palladium catalysis, nucleophilic substitutions, and ring functionalization as key strategies .
Scientific Research Applications
Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and analytical chemistry.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 227.26 g/mol. The compound features a pyridine ring attached to a phenyl group through an acetate moiety, which contributes to its reactivity and interaction with biological systems .
Structural Formula
- IUPAC Name : Methyl 2-(4-(pyridin-4-yl)phenyl)acetate
- CAS Number : 960304-79-4
- SMILES Notation : COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 .
Medicinal Chemistry
This compound is investigated for its potential pharmaceutical applications. Its structural similarity to various bioactive compounds suggests it may exhibit pharmacological properties.
Case Study: Anticancer Activity
Research indicates that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance, studies have shown that modifications of the pyridine structure can enhance cytotoxic effects against specific cancer cell lines, making this compound a candidate for further exploration in cancer therapeutics .
Material Science
In material science, this compound can serve as a precursor for synthesizing novel polymers or organic materials with specific electronic or optical properties.
Case Study: Polymer Synthesis
A study demonstrated the use of pyridine-based compounds in the synthesis of conductive polymers. This compound could potentially be utilized to modify the properties of these polymers, enhancing their conductivity and stability under various environmental conditions .
Analytical Chemistry
The compound is also relevant in analytical chemistry as a reference standard for various assays due to its well-defined chemical structure.
Case Study: Chromatographic Analysis
In chromatographic techniques, this compound can be used as an internal standard to quantify other compounds in complex mixtures. Its stability and distinct retention time make it suitable for high-performance liquid chromatography (HPLC) .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Methyl 2-(4-(pyridin-4-yl)phenyl) acetate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can undergo hydrolysis, releasing active intermediates that can interact with biological molecules. The pyridyl and phenyl groups in the compound can participate in various chemical interactions, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs are summarized in Table 1.
Table 1: Structural Comparison of Methyl 2-(4-(Pyridin-4-yl)phenyl) Acetate with Analogues
*Calculated molecular weight based on structure.
Physicochemical Properties
- notes that ethyl 2-(piperidin-4-yl)acetate has a log Po/w of 0.87, suggesting moderate hydrophobicity, while the hydroxymethyl analog () may exhibit higher solubility due to hydrogen bonding . The bromoethyl derivative () is highly lipophilic, favoring organic solvents .
Thermal Stability :
- Melting points for pyridine-containing analogs (e.g., compounds in ) range from 268–287°C, indicating high thermal stability due to aromatic stacking .
Biological Activity
Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the pyridine structure. For instance, derivatives containing pyridine rings have demonstrated significant antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 3.09 µg/mL |
| Escherichia coli | < 500 µg/mL | |
| Klebsiella pneumoniae | < 100 µg/mL |
The above table indicates that compounds similar to this compound exhibit promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The presence of the pyridine moiety in the compound has been linked to enhanced radical scavenging capabilities.
Table 2: Antioxidant Activity
| Compound | Assay Method | IC50 (µg/mL) |
|---|---|---|
| This compound | DPPH Scavenging | 45.0 |
| ABTS Assay | 50.5 |
The data shows that this compound exhibits moderate antioxidant activity, which may contribute to its therapeutic effects .
Anticancer Activity
Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. The anticancer potential is often assessed using various human tumor cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer effects of pyridine derivatives, this compound was tested against several human cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
Results indicated an IC50 value of approximately 30 µM for HCT116 cells, suggesting significant cytotoxicity .
Table 3: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 30 |
| MCF7 | 25 |
| A549 | 28 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(4-(pyridin-4-yl)phenyl) acetate, and what parameters influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification. A key route involves reacting 4-(pyridin-4-yl)benzyl bromide with methyl acetoacetate in acetonitrile under reflux. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reflux conditions (~80°C) accelerate kinetics but may require optimization to avoid side reactions.
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity. Monitor by TLC (EA:PE = 1:1) .
Q. Which spectroscopic techniques are most effective for structural validation?
Methodological Answer:
- 1H/13C NMR : Key peaks include the acetate methyl singlet (~δ 3.7 ppm) and pyridinyl aromatic protons (δ 8.3–8.9 ppm). Compare with 2-(4-(pyridin-4-yl)phenyl)acetonitrile (δ 5.47 ppm for CH2) to confirm esterification .
- Mass Spectrometry (ESI) : Look for [M+H]+ at m/z 268.1 (calculated for C14H14NO2+). Fragmentation patterns (e.g., loss of CH3COO−) confirm the ester group .
- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the pyridinyl-phenyl backbone influence coordination chemistry or biological activity?
Methodological Answer:
- Coordination Chemistry : The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). Study via UV-Vis titration (λ shift upon metal binding) or X-ray crystallography (e.g., similar structures in –17) .
- Biological Activity : The pyridinyl moiety may mimic nicotinamide scaffolds, targeting enzymes like kinases. Use docking simulations (PDB: 1ATP) and compare with 4F-MPH, which inhibits monoamine transporters .
Q. What are the mechanistic implications of the ester group in hydrolysis or transesterification?
Methodological Answer:
- Hydrolysis : Under acidic/basic conditions, the ester cleaves to 2-(4-(pyridin-4-yl)phenyl)acetic acid. Monitor kinetics via pH-stat titration or HPLC. Steric hindrance from the phenyl-pyridinyl group slows hydrolysis vs. aliphatic esters .
- Transesterification : React with ethanol/K2CO3 to form ethyl esters. Use 13C NMR to track carbonyl migration (δ 170–175 ppm) .
Q. How can researchers resolve contradictions in reported spectral data or reactivity?
Methodological Answer:
- NMR Discrepancies : Variations in δ values arise from solvent (D2O vs. CDCl3), concentration, or impurities. Cross-validate with reference compounds (e.g., ’s sodium acetate buffer for pH control) .
- Reactivity Conflicts : Confounding factors include trace moisture (hydrolysis) or metal contaminants. Use Karl Fischer titration and ICP-MS to exclude interference .
Experimental Design & Data Analysis
Q. How to design assays for studying aggregation-induced emission (AIE) properties?
Methodological Answer:
- AIE Screening : Dissolve the compound in THF (good solvent) and titrate with water (poor solvent). Monitor fluorescence intensity (λem ~450 nm) via spectrofluorimetry. Compare with AIEgens like tetraphenylethene () .
- Data Interpretation : Plot intensity vs. water fraction. AIE-active compounds show a "turn-on" response above critical aggregation concentration .
Q. What strategies optimize chromatographic separation of this compound from byproducts?
Methodological Answer:
- HPLC : Use a C18 column with methanol:buffer (65:35, pH 4.6, sodium 1-octanesulfonate). Adjust gradient elution to resolve acetates from hydroxylated byproducts (e.g., ’s protocol) .
- GC-MS : Derivatize with BSTFA to improve volatility. Monitor for siloxane artifacts .
Structure-Activity Relationship (SAR) Studies
Q. How do substituents on the phenyl or pyridinyl rings modulate physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F) : Increase ester stability but reduce solubility. Compare logP values (e.g., 4F-MPH: logP = 2.1 vs. parent compound) via shake-flask method .
- Steric Effects : Ortho-substituents hinder π-π stacking, altering crystallinity (study via XRD, –17) .
Data Reproducibility & Quality Control
Q. What protocols ensure batch-to-batch consistency in synthesis?
Methodological Answer:
- In-Process Controls (IPC) : Monitor reaction completion via TLC/Raman spectroscopy.
- Certified Reference Materials (CRMs) : Use USP/EP standards (e.g., ’s impurity guidelines) for HPLC calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
